molecular formula C15H21NO4 B10975540 3-(Cycloheptylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-(Cycloheptylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10975540
M. Wt: 279.33 g/mol
InChI Key: HYCFRKTXICJVPV-UHFFFAOYSA-N
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Description

3-(Cycloheptylcarbamoyl)-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 3-(Cycloheptylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves multiple steps. One common synthetic route includes the Diels-Alder reaction, which forms the bicyclic core structure. The reaction conditions typically involve heating the reactants to facilitate the cycloaddition process. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Cycloheptylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other bicyclic structures such as:

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

3-(cycloheptylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C15H21NO4/c17-14(16-9-5-3-1-2-4-6-9)12-10-7-8-11(20-10)13(12)15(18)19/h7-13H,1-6H2,(H,16,17)(H,18,19)

InChI Key

HYCFRKTXICJVPV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2C3C=CC(C2C(=O)O)O3

Origin of Product

United States

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